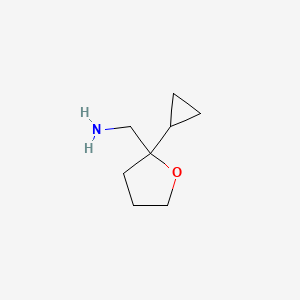
(2-Cyclopropyloxolan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Cyclopropyloxolan-2-yl)methanamine, also known as CPOM, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various areas of research.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel compounds are foundational aspects of chemical research. For instance, a study presented the synthesis of a novel 1,3-Dithiolane Compound through a condensation reaction, showcasing the chemical versatility and potential applications of similar cyclic compounds in developing new materials or pharmaceuticals (Zhai Zhi-we, 2014).
Chemical Properties and Reactions
- Research into the chemical properties and reactions of cyclopropyl and oxolane derivatives has led to the development of new synthetic methodologies. For example, a combined experimental and theoretical study on the polar [3 + 2] cycloaddition of electrophilically activated carbonyl ylides with aldehydes and imines offers insights into the reactivity of such compounds, potentially useful in synthesizing diverse organic molecules (Ghenia Bentabed-Ababsa et al., 2009).
Pharmaceutical Applications
- Certain derivatives related to "(2-Cyclopropyloxolan-2-yl)methanamine" have been explored for their pharmaceutical potential. Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine were investigated as biased agonists of serotonin 5-HT1A receptors, showing promising antidepressant-like activity. This highlights the potential therapeutic applications of cyclopropyl and oxolane derivatives in treating depression (J. Sniecikowska et al., 2019).
Material Science
- In material science, the thermal behavior of polymethacrylates with a 1,3-dioxolane ring was studied to understand the degradation processes of these materials. Such research is crucial for developing new polymeric materials with tailored properties for specific applications (Z. Ilter et al., 2002).
properties
IUPAC Name |
(2-cyclopropyloxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-6-8(7-2-3-7)4-1-5-10-8/h7H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAAFWGJLNDFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropyloxolan-2-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

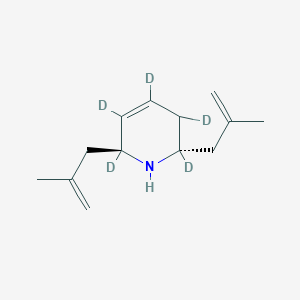
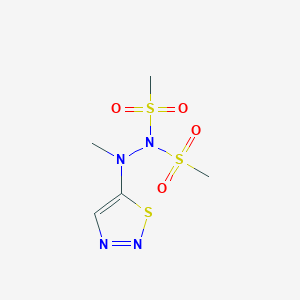
![N-[[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2732778.png)
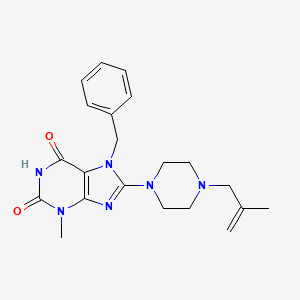
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2732781.png)
![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)
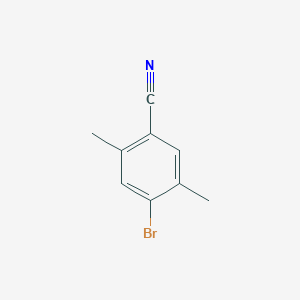
![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)
![3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732788.png)
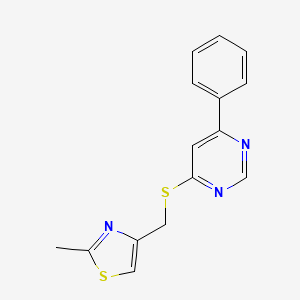
![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)
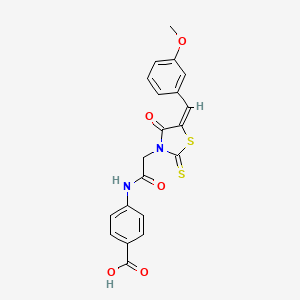
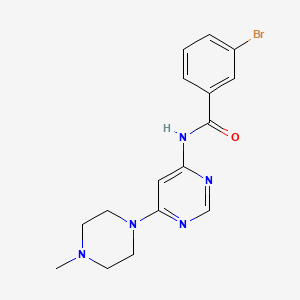
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)